Diclofenac

Description

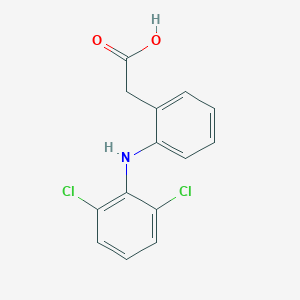

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPUUMXTXDBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15307-81-0 (mono-potassium salt) | |

| Record name | Diclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022923 | |

| Record name | Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ether-petroleum ether | |

CAS No. |

15307-86-5 | |

| Record name | Diclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283-285 °C, 156-158 °C, 283 - 285 °C | |

| Record name | Diclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLOFENAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Cyclooxygenase: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is well-established for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action is universally recognized as the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] However, a growing body of evidence reveals that the pharmacological profile of this compound is far more complex, extending to a variety of molecular targets beyond COX.[2] This technical guide provides a comprehensive overview of these non-COX mediated mechanisms of action, presenting quantitative data, detailed experimental protocols for key cited experiments, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data associated with this compound's interaction with various molecular targets beyond COX inhibition.

| Target Class | Specific Target | Effect | Quantitative Measurement (IC50 / Ki) | Reference |

| Ion Channels | Voltage-Gated Sodium Channels (TTX-S) | Inhibition | IC50: 14 µM | [3] |

| Voltage-Gated Sodium Channels (TTX-R) | Inhibition | IC50: 97 µM | [3] | |

| Acid-Sensing Ion Channels (ASICs) | Inhibition | IC50: 622 ± 34 µM | [4] | |

| P2X3 Receptor | Antagonist | IC50: 138.2 µM | [5] | |

| P2X2/3 Receptor | Antagonist | IC50: 76.7 µM | [5] | |

| Potassium Channels | KCNQ2/Q3 | Activation | EC50: 2.6 ± 1.3 µM | [6] |

| KCNQ4 | Activation (increase in max. conductance) | +38% at 100 µM | [7][8] | |

| KCNQ5 | Inhibition (reduction in max. conductance) | -53% at 100 µM | [7][8] | |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Partial Agonist/Antagonist | Ki: 700 nM | [9][10] |

| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Ligand Displacement | IC50: 3.70 µM | [11] | |

| Receptors | Thromboxane-Prostanoid (TP) Receptor | Competitive Antagonist | - | [12] |

| N-Methyl-D-Aspartate (NMDA) Receptor | Competitive Antagonist | - | [13] |

Detailed Mechanisms of Action and Experimental Protocols

Modulation of Ion Channels

This compound has been shown to modulate a variety of ion channels, contributing to its analgesic effects.[2]

This compound inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in dorsal root ganglion neurons.[3] This action is believed to contribute to its analgesic properties by reducing neuronal excitability. The inhibition is dose-dependent, with a greater affinity for the inactivated state of the channel.[3]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

-

Recording: The whole-cell patch-clamp technique is used to record sodium currents. Borosilicate glass pipettes are filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, and HEPES, pH adjusted to 7.2) and have a resistance of 1-3 MΩ. The external solution contains NaCl, CsCl, CaCl2, MgCl2, glucose, and HEPES, pH adjusted to 7.4.

-

Current Elicitation: Cells are held at a holding potential of -80 mV. Depolarizing pulses are applied to elicit sodium currents.

-

Drug Application: this compound is dissolved in the external solution and applied to the cells via a perfusion system.

-

Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value. Steady-state inactivation curves are generated by applying a series of prepulses to different potentials before a test pulse.[3]

This compound exhibits a complex modulatory effect on potassium channels, which can lead to hyperpolarization of cell membranes and reduced excitability.[14] It has been shown to activate several types of K+ channels, including ATP-sensitive, Ca2+-activated, and voltage-dependent K+ channels.[14] Specifically, this compound is an activator of KCNQ2/Q3 and KCNQ4 channels but an inhibitor of KCNQ5 channels.[6][7][8]

Diagram: this compound's Differential Effect on KCNQ Channels

Caption: this compound differentially modulates KCNQ4 and KCNQ5 potassium channels.

ASICs are neuronal receptors that are activated by a drop in extracellular pH, a common feature of inflammation and ischemic tissue. This compound inhibits proton-induced currents in hippocampal interneurons by acting on ASICs.[4] This non-competitive inhibition is fast and reversible.[4]

Experimental Protocol: Two-Electrode Voltage Clamp for ASIC Inhibition

-

Expression System: Xenopus laevis oocytes are injected with cRNA encoding for the ASIC subtype of interest.

-

Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The oocytes are perfused with a standard external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4).

-

Channel Activation: A rapid drop in pH of the external solution (e.g., from 7.4 to 6.0) is used to activate the ASICs and elicit an inward current.

-

Drug Application: this compound is co-applied with the acidic solution.

-

Data Analysis: The peak current amplitude in the presence and absence of this compound is measured to determine the percentage of inhibition and to calculate the IC50.[4][15]

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulation

This compound has been identified as a partial agonist/antagonist of PPARγ, a nuclear receptor involved in the regulation of inflammation and metabolism.[9] It binds to PPARγ at therapeutic concentrations, but its activation is weak.[9][10] Interestingly, it can antagonize the activation of PPARγ by full agonists like rosiglitazone.[9] This interaction with PPARγ may contribute to both the therapeutic and adverse effects of this compound.

Diagram: this compound's Interaction with the PPARγ Signaling Pathway

Caption: this compound acts as a partial agonist/antagonist at the PPARγ receptor.

Experimental Protocol: PPARγ Trans-activation Reporter Assay

-

Cell Line: COS-1 cells (or another suitable cell line) are used.

-

Transfection: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control vector (e.g., expressing β-galactosidase) is also co-transfected for normalization.

-

Treatment: After transfection, cells are treated with this compound alone, a full PPARγ agonist (e.g., rosiglitazone) alone, or a combination of both for a specified period (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.

-

Data Analysis: The fold activation of the luciferase reporter is calculated relative to the vehicle-treated control.[9]

Alteration of Arachidonic Acid Metabolism Beyond COX

This compound's influence on the arachidonic acid cascade extends beyond direct COX inhibition. At higher concentrations, it can reduce the formation of leukotrienes, which are products of the lipoxygenase pathway.[16][17] This is not due to direct inhibition of lipoxygenase but rather by reducing the availability of free arachidonic acid by promoting its reincorporation into triglycerides.[16][17]

Diagram: this compound's Effect on Arachidonic Acid Availability

Caption: this compound reduces free arachidonic acid for both COX and LOX pathways.

Other Novel Mechanisms of Action

-

Nitric Oxide-cGMP Pathway: this compound's antinociceptive effects may be partly mediated by the activation of the nitric oxide-cGMP pathway.[2][18] However, in certain cell types like astrocytes, this compound can enhance pro-inflammatory cytokine-induced nitric oxide production through NF-κB signaling.[19]

-

Thromboxane-Prostanoid (TP) Receptor Antagonism: this compound acts as a competitive antagonist at the thromboxane-prostanoid receptor, which may contribute to its overall pharmacological profile.[12][20]

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: this compound has been shown to be a competitive antagonist of peripheral NMDA receptors, which could contribute to its analgesic effects in muscle pain.[13][21]

-

Inhibition of Substance P: this compound can lead to a depletion of substance P, a neuropeptide involved in pain transmission.[22][23]

Conclusion

The pharmacological actions of this compound are clearly not limited to the inhibition of cyclooxygenase enzymes. Its ability to modulate a wide array of targets, including ion channels, nuclear receptors, and various signaling pathways, underscores its complex mechanism of action. A deeper understanding of these off-target effects is crucial for drug development professionals seeking to design novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles. Further research into these non-COX mediated pathways will undoubtedly continue to reveal new therapeutic possibilities and provide a more complete picture of this widely used medication.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibition of sodium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of non-steroid anti-inflammatory drugs action on ASICs expressed in hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Distinguishes among Homomeric and Heteromeric Potassium Channels Composed of KCNQ4 and KCNQ5 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound distinguishes among homomeric and heteromeric potassium channels composed of KCNQ4 and KCNQ5 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism of thromboxane receptors by this compound and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The analgesic action of topical this compound may be mediated through peripheral NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological evidence for the activation of K(+) channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Basis for Allosteric Inhibition of Acid-Sensing Ion Channel 1a by Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of this compound sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Self-synergy antinociceptive effect of this compound: effect of peripheral inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antagonism of thromboxane receptors by this compound and lumiracoxib [air.unimi.it]

- 21. researchgate.net [researchgate.net]

- 22. The depletion of substance P by this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Topical this compound sodium decreases the substance P content of tears - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Molecular Pathways Modulated by Diclofenac

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is renowned for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary and most well-understood mechanism of action is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes, with relatively similar potency against both COX-1 and COX-2 isoforms.[2][3][4] However, a substantial body of in vitro research has revealed that this compound's molecular interactions are far more complex, extending beyond simple COX inhibition to modulate a diverse array of cellular signaling pathways. These COX-independent effects are increasingly recognized for their contribution to both the therapeutic and adverse effects of the drug, including its potential as an anti-cancer agent.[5][6][7]

This technical guide provides an in-depth exploration of the key molecular pathways affected by this compound in vitro. It synthesizes findings from numerous studies, presenting quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Molecular Pathway: Cyclooxygenase (COX) Inhibition

The canonical mechanism of this compound involves the competitive inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[3][4] In vitro studies have quantified this inhibitory activity, demonstrating this compound's high potency. While generally considered a non-selective inhibitor, some in vitro evidence suggests a slight preferential inhibition for COX-2.[3][8] The binding mechanism is also unique; crystallographic studies show this compound binds to COX-2 in an inverted conformation, with its carboxylate group hydrogen-bonded to Tyr-385 and Ser-530, precluding the typical salt bridge formation with Arg-120 seen with other NSAIDs.[9]

Data Presentation: COX Inhibition

| Enzyme | Cell/System Type | IC50 (µM) | Reference |

| COX-1 | Primary Human Articular Chondrocytes | 0.611 | [10] |

| COX-2 | Primary Human Articular Chondrocytes | 0.630 | [10] |

| COX-1 | In Vitro Assay | 1.88 | [8] (Value for Aspirin shown for comparison context in the source) |

| COX-2 | In Vitro Assay | 12.34 | [8] (Value for Aspirin shown for comparison context in the source) |

Diagram: this compound's Inhibition of the COX Pathway

Caption: this compound blocks the conversion of arachidonic acid to prostaglandins.

Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay

This protocol is used to quantify the inhibitory effect of this compound on PGE2 production, a direct downstream product of COX activity.

-

Cell Culture and Treatment:

-

Culture primary human articular chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum and antibiotics.[10]

-

For COX-2 activity, stimulate cells with a pro-inflammatory agent like Interleukin-1β (IL-1β). For COX-1, use unstimulated cells.[10]

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

-

Supernatant Collection:

-

After incubation, collect the cell culture supernatant, which contains the secreted PGE2.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercial PGE2 competitive ELISA kit.

-

Add standards and collected supernatant samples to a microplate pre-coated with antibodies.

-

Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the sample for antibody binding sites.

-

Incubate the plate, then wash to remove unbound substances.[10]

-

Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.[10]

-

Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known standards.

-

Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.[10]

-

Determine the IC50 value of this compound by plotting PGE2 concentration against the drug concentration.

-

Apoptosis and Cell Cycle Arrest

Beyond inflammation, this compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro.[1][3][6] This activity is often observed at concentrations higher than those required for COX inhibition, suggesting a distinct mechanism of action.[11] this compound induces apoptosis in a time- and concentration-dependent manner in cell lines from esophageal, colon, lung, and neuroblastoma cancers.[12][13][14][15] The drug can arrest the cell cycle, often at the G2/M phase, and trigger programmed cell death through multiple intersecting pathways.[3][11]

Data Presentation: Cytotoxic and Apoptotic Effects of this compound

| Cell Line | Cancer Type | Effect Measured | Concentration / IC50 | Reference |

| HeLa | Cervical Cancer | Cell Death (LD50) | 200 µM (18h) | [11] |

| HeLa | Cervical Cancer | Mitotic Arrest (EC50) | 170 µM | [11] |

| TE11 | Esophageal Squamous Cell | Viability (IC50) | 70.47 µM | [15] |

| KYSE150 | Esophageal Squamous Cell | Viability (IC50) | 167.3 µM | [15] |

| HCT 116 | Colon Cancer | Apoptosis Induction | 400 µM | [14] |

| L929 Fibroblasts | - | Viability (IC50) | 5.2 mM/ml | [16] |

| MelIm | Human Melanoma | Proliferation Suppression | 0.4 mM | [6] |

| U937 | Myeloid Leukemia | Viability Reduction | 0.1 - 0.2 mM | [6] |

The Mitochondrial (Intrinsic) Apoptosis Pathway

A primary mechanism for this compound-induced apoptosis is the perturbation of mitochondrial function.[12][17] this compound exposure leads to an increase in reactive oxygen species (ROS) at the mitochondrial level.[17][18] This oxidative stress can trigger the opening of the mitochondrial permeability transition (MPT) pore, leading to mitochondrial membrane depolarization, the release of pro-apoptotic proteins like cytochrome c, and subsequent activation of the caspase cascade (specifically caspases -9 and -3).[17][18] Studies have shown that antioxidants can prevent this caspase activation, underscoring the critical role of mitochondrial oxidative stress.[17] Furthermore, this compound can decrease the protein levels and enzymatic activity of mitochondrial superoxide dismutase (SOD2), a key enzyme that protects against ROS, further predisposing cells to apoptosis.[12]

Diagram: this compound-Induced Mitochondrial Apoptosis

References

- 1. "this compound: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Publishers Panel [bolczasopismo.pl]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journaljpri.com [journaljpri.com]

- 17. This compound induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Diclofenac's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of prostaglandin synthesis.[1][2] This is achieved by blocking the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] Prostaglandins are key lipid mediators in the inflammation cascade, and their reduced synthesis alleviates pain and inflammation.[3][5] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its role in the inhibition of prostaglandin synthesis. It includes a summary of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a widely prescribed NSAID for the management of acute and chronic pain and inflammatory conditions.[2] Its mechanism of action is centered on the arachidonic acid cascade, a critical signaling pathway in the body's inflammatory response.[5][6] The key enzymes in this pathway are the cyclooxygenases, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins.[3][5] While COX-1 is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][7] this compound inhibits both isoforms, although it exhibits a degree of selectivity towards COX-2.[1][4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[1][3][8] By competitively binding to the active site of COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[4][6] This reduction in the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), leads to the alleviation of pain and inflammation.[9][10]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2.[5][6][11] Free arachidonic acid is then metabolized by the COX enzymes to form the unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to PGH2.[6] PGH2 is then converted by various tissue-specific synthases into different prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxane A2 (TXA2).[6][12]

Quantitative Data: COX Inhibition Profile

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions and the source of the enzymes.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | 0.076 | 0.026 | 2.9 | [13] |

| This compound | - | - | 3 | [1] |

| This compound | - | - | 0.16 | [14] |

| Ibuprofen | 12 | 80 | 0.15 | [13] |

| Celecoxib | 82 | 6.8 | 12 | [13] |

| Meloxicam | 37 | 6.1 | 6.1 | [13] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [13] |

Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of the drug's selectivity for COX-2; a higher ratio suggests greater COX-2 selectivity.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a widely used method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 (Thromboxane B2) Assay:

-

Aliquots of heparinized whole blood are incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Blood is allowed to clot for 1 hour at 37°C to induce platelet COX-1 activity.

-

The serum is separated by centrifugation.

-

Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 (Prostaglandin E2) Assay:

-

Aliquots of heparinized whole blood are pre-incubated with aspirin (to inactivate platelet COX-1) and then with various concentrations of this compound or vehicle for 1 hour at 37°C.

-

Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.

-

The blood is incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels in the plasma are measured by ELISA.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each this compound concentration. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14][15]

Prostaglandin E2 (PGE2) Measurement by ELISA

Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatants, plasma) following treatment with this compound.

Methodology:

-

Sample Preparation: Cell culture supernatants or plasma samples are collected and centrifuged to remove any cellular debris.

-

ELISA Procedure (Competitive Assay):

-

A microtiter plate pre-coated with a capture antibody specific for PGE2 is used.

-

Standards with known PGE2 concentrations and the prepared samples are added to the wells.

-

A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is added to each well. This HRP-conjugated PGE2 competes with the PGE2 in the samples/standards for binding to the capture antibody.

-

The plate is incubated for a specified time (e.g., 1-2 hours at 37°C).

-

The plate is washed to remove any unbound reagents.

-

A substrate solution (e.g., TMB) is added to each well, which reacts with the HRP to produce a color change.

-

The reaction is stopped by adding a stop solution.

-

The optical density (absorbance) is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PGE2 in the samples is then determined by interpolating their absorbance values on the standard curve. The amount of HRP-conjugated PGE2 bound, and thus the color intensity, is inversely proportional to the concentration of PGE2 in the sample.[2][3][6][9][16]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on prostaglandin synthesis.

Conclusion

This compound is a potent inhibitor of prostaglandin synthesis through its action on COX-1 and COX-2 enzymes.[1][3] Its efficacy in reducing inflammation and pain is directly linked to the decreased production of pro-inflammatory prostaglandins.[3] Understanding the quantitative aspects of its COX inhibition and the experimental methodologies used to assess its activity is crucial for researchers and drug development professionals in the field of anti-inflammatory therapeutics. The provided data, protocols, and visualizations offer a comprehensive technical overview of this compound's core mechanism of action. Further research into more selective COX-2 inhibitors continues to be an important area of investigation to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. physiciansweekly.com [physiciansweekly.com]

- 6. elkbiotech.com [elkbiotech.com]

- 7. The effect of aspirin and nonsteroidal anti-inflammatory drugs on prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin synthesis can be inhibited locally by infusion of NSAIDS through microdialysis catheters in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoenzyme-specific cyclooxygenase inhibitors: a whole cell assay system using the human erythroleukemic cell line HEL and the human monocytic cell line Mono Mac 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

A Comparative Analysis of the Pharmacological Properties of Diclofenac Sodium and Potassium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core pharmacological differences between the sodium and potassium salts of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This document delves into the physicochemical properties, pharmacokinetics, and pharmacodynamics of each salt form, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to inform research and drug development efforts.

Introduction: The Significance of the Salt Form

This compound is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins and exerting its anti-inflammatory, analgesic, and antipyretic effects. While the active pharmaceutical ingredient (API), the this compound anion, is the same, the selection of the counter-ion—sodium or potassium—significantly influences the drug product's performance, primarily through differences in solubility and subsequent absorption kinetics. These differences are critical in tailoring therapeutic applications, with the potassium salt generally favored for acute pain management due to its rapid onset, and the sodium salt often formulated for sustained release in chronic inflammatory conditions.

Physicochemical Properties

The fundamental difference between this compound sodium and this compound potassium lies in their solubility. This compound potassium is more soluble in water than this compound sodium.[1] This property is a key determinant of the dissolution rate of the drug product and, consequently, the speed of absorption in the gastrointestinal tract.

Pharmacodynamics: A Shared Mechanism of Action

Both this compound sodium and this compound potassium exert their therapeutic effects through the same primary mechanism: the inhibition of the COX-1 and COX-2 isoenzymes. This non-selective inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Pharmacokinetics: The Differentiating Factor

The most significant pharmacological differences between this compound sodium and potassium are observed in their pharmacokinetic profiles, particularly the rate of absorption. This is largely influenced by the formulation of the final drug product, with this compound potassium typically formulated for immediate release and this compound sodium often in enteric-coated, delayed-release forms.

Absorption

This compound potassium's higher solubility leads to faster dissolution and absorption, resulting in a more rapid attainment of peak plasma concentrations (Cmax) at an earlier time (Tmax).[2] This rapid onset of action makes it particularly suitable for the management of acute pain.[2]

Conversely, this compound sodium is commonly formulated in enteric-coated tablets to protect the stomach from the local effects of the drug and to delay release until the tablet reaches the higher pH of the small intestine. This results in a delayed Tmax compared to immediate-release potassium formulations.[2]

The following table summarizes pharmacokinetic parameters from various human studies. It is important to note that these values are from different studies and are not from a single head-to-head comparative trial of oral this compound sodium and potassium, hence direct comparison should be made with caution.

| Parameter | This compound Potassium (Immediate-Release) | This compound Sodium (Enteric-Coated) | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.45 - 1.0 hours | 2.3 hours | [3][4] |

| Cmax (Peak Plasma Concentration) | Varies with formulation and dose | Varies with formulation and dose | |

| AUC (Area Under the Curve) | Similar total exposure for equivalent doses | Similar total exposure for equivalent doses | [5] |

| Absolute Bioavailability | ~63-65% (for low doses) | Not directly compared in the same study | [6] |

A study directly comparing a this compound potassium oral solution to an immediate-release tablet highlights the impact of formulation on absorption kinetics even within the same salt form.

| Parameter (Fasting) | This compound Potassium Oral Solution (50 mg) | This compound Potassium Tablet (50 mg) | Reference |

| Median Tmax | 0.17 hours | 1.25 hours | [5] |

| Mean Cmax (ng/mL) | 506 ± 305 | 835 ± 449 | [5] |

This data demonstrates that the oral solution leads to a significantly faster absorption compared to the tablet formulation.[5]

Experimental Protocols

Bioavailability and Pharmacokinetic Study Protocol

A typical experimental design to compare the bioavailability and pharmacokinetics of different this compound formulations would involve a randomized, open-label, crossover study in healthy adult volunteers.

-

Study Design: A randomized, two-way crossover design with a washout period of at least one week between treatments.

-

Subjects: Healthy adult male and female volunteers.

-

Drug Administration: A single oral dose of the test and reference formulations of this compound (e.g., 50 mg) administered with a standardized volume of water after an overnight fast.

-

Blood Sampling: Venous blood samples are collected at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose).

-

Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. This compound concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods: Cmax, Tmax, area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).

HPLC Method for this compound in Human Plasma

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered isocratically.

-

Sample Preparation: Protein precipitation of plasma samples using an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation. The supernatant is then injected into the HPLC system.

-

Detection: UV detection at a wavelength of approximately 276-282 nm.

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of this compound in blank plasma.

Clinical Implications and Conclusion

The choice between this compound sodium and potassium is a clear example of how salt selection and formulation can be strategically employed to optimize therapeutic outcomes. This compound potassium, with its rapid absorption and onset of action, is the preferred choice for acute pain conditions where immediate relief is paramount. In contrast, this compound sodium, particularly in its enteric-coated formulations, provides a delayed and sustained release profile, making it more suitable for the management of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

For drug development professionals, this comparative analysis underscores the importance of considering the physicochemical properties of different salt forms and their impact on the pharmacokinetic profile of a drug. The methodologies outlined provide a framework for the preclinical and clinical assessment of different formulations to establish their bioequivalence and to tailor drug products to specific therapeutic needs. Future research could focus on novel formulations that combine the rapid onset of the potassium salt with a sustained-release profile, potentially offering a more comprehensive pain management solution.

References

- 1. jppres.com [jppres.com]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Pharmacokinetic comparison of an oral this compound potassium liquid-filled soft gelatin capsule with a this compound potassium tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Differential pharmacokinetics of this compound potassium for oral solution vs immediate-release tablets from a randomized trial: effect of fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of this compound potassium at low doses - PMC [pmc.ncbi.nlm.nih.gov]

Diclofenac's Antagonistic Effect on the Thromboxane-Prostanoid Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. However, emerging evidence has illuminated a distinct and significant mechanism of action: the competitive antagonism of the thromboxane-prostanoid (TP) receptor.[1][2][3] This whitepaper provides an in-depth technical guide on this facet of this compound's pharmacology. It consolidates quantitative data on its antagonistic potency, details the experimental protocols used to elucidate this activity, and visualizes the pertinent signaling pathways and experimental workflows. This information is critical for researchers and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions beyond COX inhibition, which may have implications for its therapeutic efficacy and cardiovascular safety profile.

Introduction: Beyond Cyclooxygenase Inhibition

The canonical mechanism of action for this compound involves the inhibition of COX-1 and COX-2, thereby reducing the production of prostaglandins and thromboxanes, key mediators of inflammation and pain.[4] However, studies have revealed that this compound exhibits a pharmacological profile that distinguishes it from other NSAIDs.[1] A pivotal discovery has been its ability to act as a competitive antagonist at the TP receptor, the receptor for thromboxane A2 (TXA2).[1][5] This antagonistic action is independent of its COX-inhibitory effects and occurs at concentrations that are clinically relevant.[1] This dual mechanism of action suggests a more complex pharmacological profile for this compound than previously understood and may contribute to its overall therapeutic and adverse effect profile.

Quantitative Analysis of this compound's TP Receptor Antagonism

The antagonistic potency of this compound at the TP receptor has been quantified in various experimental systems. The following tables summarize the key quantitative data, providing a clear comparison of its effects in different biological contexts.

Table 1: Functional Antagonism of this compound at the Thromboxane-Prostanoid Receptor

| Parameter | Agonist | Experimental System | Value | Reference |

| pA2 | U-46619 (TXA2 mimetic) | Guinea Pig Aortic Rings | 6.33 ± 0.11 | [1] |

| pA2 | U-46619 (TXA2 mimetic) | Human Platelet Aggregation | 4.97 ± 0.09 | [1] |

| Schild Slope | U-46619 (TXA2 mimetic) | Human Platelet Aggregation | 1.6 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. A Schild slope of 1 is indicative of simple competitive antagonism; a deviation from 1, as seen in human platelets, may suggest a more complex interaction.

Table 2: Inhibition of Thromboxane Biosynthesis by this compound

| Parameter | Experimental System | Value | Reference |

| EC50 (Single Dose) | Ex vivo whole blood TXB2 generation | 37.50 ± 29.64 ng/mL | [6] |

| EC50 (Steady State) | Ex vivo whole blood TXB2 generation | 87.07 ± 55.24 ng/mL | [6] |

The EC50 is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration of this compound required to inhibit 50% of thromboxane B2 (a stable metabolite of TXA2) generation.

Signaling Pathways of the Thromboxane-Prostanoid Receptor

The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like thromboxane A2, initiates a cascade of intracellular signaling events. This compound, by acting as a competitive antagonist, blocks the initiation of this cascade. The primary signaling pathway is depicted below.

References

- 1. Antagonism of thromboxane receptors by this compound and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of thromboxane receptors by this compound and lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of inhibitory effects of meloxicam and this compound on human thromboxane biosynthesis after single doses and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complex Interplay: A Technical Guide to Diclofenac's Impact on Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted influence of the non-steroidal anti-inflammatory drug (NSAID) diclofenac on the intricate cascade of arachidonic acid metabolism. By providing a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway representations, this document serves as a critical resource for professionals engaged in inflammation research and drug development.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase Isoforms

This compound, a widely prescribed NSAID, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] this compound is known to inhibit both COX-1 and COX-2.[1][5] While sometimes described as having relative equipotency, other evidence suggests a degree of preference for COX-2.[1][5] The inhibition of COX-2 is largely responsible for the therapeutic anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1, which is involved in physiological functions like maintaining the gastrointestinal mucosa, can contribute to potential side effects.[3][5]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values are a standard measure of a drug's efficacy in inhibiting a specific biological or biochemical function. It is important to note that these values can vary depending on the experimental setup, such as the use of purified enzymes, whole blood assays, or specific cell types.

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Human Whole Blood Assay | 0.076 | 0.026 | 2.9 |

| This compound | Human Articular Chondrocytes | 0.611 | 0.63 | ~1 |

| This compound | Purified Enzyme Assay | 0.0206 ± 0.0037 | 0.103 ± 0.005 | 0.2 |

| This compound Acyl Glucuronide | Purified Enzyme Assay | 0.620 ± 0.105 | 2.91 ± 0.36 | 0.21 |

Data sourced from multiple studies to illustrate the variability in measured IC50 values.[5][6]

Beyond Cyclooxygenase: Impact on the Lipoxygenase Pathway

The pharmacological activity of this compound extends beyond the direct inhibition of COX enzymes.[1] Evidence suggests that this compound can also modulate the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators derived from arachidonic acid.[7][8] However, the mechanism of this modulation appears to be indirect. Instead of directly inhibiting LOX enzymes, this compound is thought to reduce the intracellular availability of the substrate, arachidonic acid.[8][9] Studies suggest that this compound enhances the reincorporation of free arachidonic acid into triglycerides, thereby limiting its availability for both the COX and LOX pathways.[8][10] This dual effect on both prostaglandin and leukotriene synthesis may contribute to the high potency of this compound.[7][8]

Visualizing the Molecular Pathways

To elucidate the complex interactions of this compound within the arachidonic acid cascade, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

References

- 1. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Effect of this compound sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of this compound sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An alternate mechanism for regulation of leukotriene production in leukocytes: studies with an anti-inflammatory drug, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Diclofenac activation of the nitric oxide-cGMP pathway

An In-depth Technical Guide on the Core of Diclofenac Activation of the Nitric Oxide-cGMP Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is primarily recognized for its inhibition of cyclooxygenase (COX) enzymes. However, a significant body of research reveals a complementary and distinct mechanism of action involving the activation of the L-arginine-nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[1][2][3] This pathway plays a crucial role in the peripheral analgesic effects of this compound.[1][4][] This technical guide provides a detailed exploration of this signaling cascade, presenting the core pathway, quantitative data from relevant studies, detailed experimental protocols for its investigation, and a discussion of its implications for drug development.

Core Signaling Pathway

The antinociceptive effect of this compound, independent of COX inhibition, is mediated through the sequential activation of the NO-cGMP pathway, which ultimately leads to the opening of potassium (K+) channels.[4][6] This results in neuronal hyperpolarization, reducing the excitability of peripheral pain receptors.

The proposed signaling cascade is as follows:

-

This compound Stimulates Nitric Oxide Synthase (NOS): this compound activates NOS, the enzyme responsible for synthesizing NO from the amino acid L-arginine.[1][4]

-

Nitric Oxide (NO) Production: The activated NOS catalyzes the production of NO.

-

Soluble Guanylate Cyclase (sGC) Activation: NO, a gaseous signaling molecule, diffuses and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.[4]

-

Cyclic GMP (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]

-

Potassium Channel Opening: The subsequent increase in intracellular cGMP levels leads to the opening of ATP-sensitive potassium (KATP) channels.[4][]

-

Neuronal Hyperpolarization: The efflux of K+ ions from the neuron causes hyperpolarization of the cell membrane, making it less responsive to painful stimuli and thus producing an analgesic effect.

Caption: this compound signaling via the NO-cGMP-K+ channel pathway.

Quantitative Data Presentation

The activation of this pathway has been quantified in various experimental models. The table below summarizes representative findings. The antinociceptive effects are often measured using models like the formalin test, where a reduction in flinching or licking behavior indicates analgesia.

| Experimental Model | Drug Administered (Dose) | Measured Effect | Reversal Agent | % Reversal of Antinociceptive Effect | Reference |

| Rat Formalin Test | This compound (peripheral) | Antinociception | L-NAME (NOS inhibitor) | ~ 85% | [4] |

| Rat Formalin Test | This compound (peripheral) | Antinociception | ODQ (sGC inhibitor) | ~ 90% | [4] |

| Rat Formalin Test | This compound (peripheral) | Antinociception | Glibenclamide (KATP blocker) | ~ 80% | [4] |

| Rat Formalin Test | Indomethacin (peripheral) | Antinociception | L-NAME (NOS inhibitor) | No significant reversal | [4] |

Table 1: Summary of quantitative data demonstrating the involvement of the NO-cGMP pathway in this compound's peripheral antinociceptive effect. Note the contrast with indomethacin, another NSAID, which does not appear to utilize this pathway.[4]

Experimental Protocols

Investigating this compound's effect on the NO-cGMP pathway requires specific assays to measure the activity of key enzymes and the concentration of second messengers.

Protocol: Measurement of Nitric Oxide Synthase (NOS) Activity

This protocol is based on the conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radioactive L-citrulline produced is directly proportional to NOS activity.

Caption: Experimental workflow for a radioactive NOS activity assay.

Methodology:

-

Tissue/Cell Lysate Preparation: Homogenize fresh tissue or harvested cells in an ice-cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM EGTA). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the enzyme source.[7]

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract with a reaction mixture containing reaction buffer, NADPH, other necessary cofactors (like FAD, FMN, and tetrahydrobiopterin), and radiolabeled [3H]L-arginine.[7]

-

Treatment: Add this compound (experimental group) or vehicle (control group) to the reaction tubes.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), allowing the conversion of L-arginine to L-citrulline.[7]

-

Termination: Stop the reaction by adding an ice-cold stop buffer.

-

Separation: Apply the reaction mixture to a cation-exchange resin column. The positively charged [3H]L-arginine will bind to the resin, while the neutral [3H]L-citrulline will pass through.

-

Quantification: Collect the eluate and measure the amount of [3H]L-citrulline using a liquid scintillation counter. NOS activity is calculated based on the amount of radioactive citrulline formed per unit of time per milligram of protein.

Protocol: Measurement of cGMP Levels

This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cGMP concentrations in cell lysates after treatment with this compound.

Caption: Workflow for quantifying cGMP levels using a competitive ELISA.

Methodology:

-

Cell Treatment and Lysis: Culture appropriate cells (e.g., neuronal cells) and treat them with various concentrations of this compound or a vehicle control for a specified time. Aspirate the medium and lyse the cells using 0.1 M HCl to stop phosphodiesterase (PDE) activity, which degrades cGMP.[8]

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP to be measured.[8]

-

ELISA Procedure (Competitive):

-

Add samples and cGMP standards to the wells of a microplate pre-coated with anti-cGMP antibodies.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled cGMP to each well. This will compete with the cGMP in the sample/standard for binding to the antibody.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove any unbound cGMP and HRP-cGMP.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme bound to the plate will catalyze a color change.

-

-

Data Analysis: Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.[8]

Implications for Drug Development

The elucidation of the NO-cGMP pathway as a mechanism for this compound's action carries significant implications:

-

Novel Drug Targets: This pathway offers new targets for the development of non-COX-inhibiting analgesics, potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1]

-

Synergistic Therapies: Understanding this pathway allows for the rational design of combination therapies. For instance, combining this compound with a phosphodiesterase inhibitor (which prevents cGMP degradation) could potentiate its analgesic effects.[9]

-

Explaining Efficacy: This mechanism helps explain why this compound is effective in certain pain conditions where prostaglandin inhibition alone may not be sufficient.[2][3] Further research is needed to fully ascertain how these proposed pathways translate into clinical benefits.[2]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NO-cGMP-K+ channel pathway participates in the antinociceptive effect of this compound, but not of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic interaction and activation of the opioid receptor-NO–cGMP–K+ channel pathway on peripheral antinociception induced by the α-Bisabolol-diclofenac combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

The Repurposed Role of Diclofenac in Oncology: A Technical Guide to Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is gaining significant attention in oncology for its potential as a repurposed anti-cancer agent.[1][2][3] Traditionally used for its analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals that this compound's anti-neoplastic effects extend far beyond this primary mechanism.[4][5] This technical guide provides an in-depth exploration of the novel therapeutic targets of this compound in cancer research, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to support further investigation and drug development in this promising area.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-cancer effects through a multi-targeted approach, influencing tumor cell proliferation, apoptosis, angiogenesis, and the tumor microenvironment through both COX-dependent and COX-independent pathways.[6]

COX-Independent Mechanisms

Recent research highlights several critical COX-independent pathways targeted by this compound:

-

MYC Suppression and Metabolic Reprogramming: this compound has been shown to significantly reduce the expression of the MYC oncogene, a key regulator of cell growth and metabolism.[6][7] This leads to decreased glucose uptake and lactate secretion by tumor cells.[7] By inhibiting lactate transport, this compound causes intracellular lactate accumulation, which can impair cellular proliferation.[7][8] This dual-action of targeting both MYC and glycolysis presents a promising strategy against various cancers.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis through multiple pathways, including the intrinsic mitochondrial pathway and the death ligand-mediated pathway.[4][6] It can also trigger cell cycle arrest, often at the G2/M checkpoint, by upregulating cell cycle inhibitors like p21 and p27 and downregulating proliferation inducers such as E2F1 and cyclin D1.[4][8]

-

Microtubule Destabilization and Autophagy Flux Inhibition: Studies have demonstrated that this compound can destabilize microtubules, leading to mitotic arrest.[9][10] This disruption of the microtubule network also impairs autophagy flux, an essential process for cancer cell survival, by inhibiting the movement of phagophores and the fusion of autophagosomes with lysosomes.[9][10][11] This ultimately leads to increased reactive oxygen species (ROS) and apoptotic cell death.[9][11]

-

Wnt/β-catenin Signaling: this compound has been found to interfere with the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4][12]

COX-Dependent Mechanisms and Immunomodulation

This compound's primary role as a COX inhibitor also contributes significantly to its anti-cancer properties. By inhibiting COX-2, this compound reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and immunosuppression in the tumor microenvironment.[1] This leads to:

-

Reduced Angiogenesis: Inhibition of PGE2 synthesis contributes to a decrease in vascular endothelial growth factor (VEGF), a potent driver of tumor angiogenesis.[1][13][14]

-

Enhanced Anti-Tumor Immunity: High levels of PGE2 in the tumor microenvironment suppress the activity of immune cells.[1] By reducing PGE2, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapy with immunotherapies like checkpoint inhibitors.[1][2][3][15] Clinical trials are currently underway to explore the synergistic effects of this compound with PD-1 inhibitors in metastatic melanoma and non-small cell lung cancer.[15][16][17]

Quantitative Data on this compound's Anti-Cancer Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the anti-cancer efficacy of this compound across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 55 | [1] |

| SW480 | Colon Cancer | 37 | [1] |

| DLD-1 | Colon Cancer | 170 | [1] |

| HeLa | Cervical Cancer | 170 (mitotic arrest) | [9][10] |

| HeLa | Cervical Cancer | 200 (cell death) | [9][10] |

| HEY | Ovarian Cancer | 50 | [1] |

| OVCAR5 | Ovarian Cancer | 50 | [1] |

| UCI-101 | Ovarian Cancer | 250 | [1] |

| MelIm | Melanoma | ~400 | [7] |

| AKR | Esophageal Squamous Cell Carcinoma | 126 | [18] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |

| Implanted Fibrosarcoma (Rat) | This compound | Reduced growth rate | [1] |

| Implanted Colon-26 Adenocarcinoma (Mouse) | Topical this compound with Hyaluronan (6 mg/kg) | Retarded and then stopped tumor growth | [1] |

| Ovarian Cancer Xenograft (Mouse) | This compound (18 mg/kg, intraperitoneally, twice a week for 4 weeks) | 33% reduction compared to control | [1] |

| Pancreatic Cancer (PANC02 orthotopic model, Mouse) | This compound (30 mg/kg/day for 11 days) | 60% reduction in tumor weight | [13][14] |

| Esophageal Squamous Cell Carcinoma Xenograft (Mouse) | This compound | Significantly reduced tumor growth and weight | [18] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Signaling Pathways Targeted by this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.

References

- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncology-central.com [oncology-central.com]

- 3. oncologynews.com.au [oncologynews.com.au]

- 4. mdpi.com [mdpi.com]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. New Aspects of an Old Drug – this compound Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing Drugs as Expanding Cancer Treatment Palette: this compound | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]

- 9. This compound: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. This compound Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity | PLOS One [journals.plos.org]

- 15. This compound + Immunotherapy for Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 16. clinicaltrials.eu [clinicaltrials.eu]

- 17. Facebook [cancer.gov]

- 18. This compound exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Diclofenac's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary